Cinnamyl acetate

Übersicht

Beschreibung

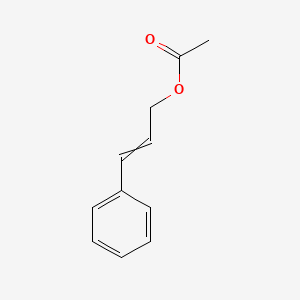

Cinnamyl acetate, also known as this compound, is an organic compound with the molecular formula C11H12O2. It is a colorless liquid with a sweet, floral, and balsamic odor. This compound is commonly used in the fragrance and flavor industry due to its pleasant aroma .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cinnamyl acetate can be synthesized through the esterification of cinnamyl alcohol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Novozym 435-Catalyzed Reaction

-

Reactants : Cinnamyl alcohol + ethyl acetate (solvent-free system)

-

Conditions : 40°C, 3 hours, molar ratio 15:1 (ethyl acetate:alcohol)

-

Kinetics : Follows Ping-Pong Bi-Bi mechanism with cinnamyl alcohol inhibition (Kₘ = 206.82 mmol/L, Kᵢ = 0.461 mmol/L)

Pseudomonas fluorescens Lipase (PFL) Bioreactor

-

Reactants : Cinnamyl alcohol + vinyl acetate

-

Conditions : 25°C, static system, 48 hours

-

Advantage : Low energy consumption due to room-temperature operation

Acid-Catalyzed Esterification

-

Reactants : Cinnamyl alcohol + acetic acid derivatives (e.g., isopropenyl acetate)

-

Catalyst : p-TsOH (0.02 mmol) in acetonitrile

Solid-Liquid Phase Transfer Catalysis (PTC)

-

Reactants : Cinnamyl bromide + sodium acetate

-

Catalyst : Tetrabutylammonium bromide (TBAB)

-

Conditions : 600 rpm agitation, 100% selectivity

-

Kinetics : Pseudo-first order, activation energy = 11.2 kcal/mol

Reactivity in Allylic Arylation

This compound serves as a substrate in palladium-catalyzed allylic arylation:

-

Reactants : Sodium tetraphenylborate + this compound

-

Catalyst : Bedford-type palladacycle

-

Conditions : Water solvent, 50°C, 8 hours

-

Outcome : High regioselectivity for allylic C–C bond formation

Metabolic Pathways

In biological systems, this compound undergoes sequential transformations:

-

Hydrolysis : Converted to cinnamyl alcohol by carboxylesterases.

-

Oxidation : Forms cinnamaldehyde via alcohol dehydrogenase.

-

Further Oxidation : Cinnamaldehyde → cinnamic acid → β-oxidation → benzoic acid → hippuric acid (primary metabolite) .

Reaction Comparison Table

Stability and Byproduct Formation

-

Inhibition Effects : Acetaldehyde (from vinyl acetate) inhibits lipase activity at high concentrations .

-

Thermal Stability : Stable below 100°C; degradation observed at higher temperatures in oxidative environments .

This synthesis of data highlights the versatility of this compound in both industrial and biochemical contexts, with enzymatic methods offering sustainability advantages, while chemical routes provide high efficiency.

Wissenschaftliche Forschungsanwendungen

Flavoring and Fragrance Industry

Cinnamyl acetate is primarily recognized for its use as a flavoring agent in the food industry and as a fragrance component in personal care products. It is naturally found in essential oils derived from cinnamon and other plants.

- Usage : this compound is used to impart a sweet, floral, and spicy aroma to products such as perfumes, soaps, and food flavorings.

- Market Demand : The global market for this compound is estimated at around 100 metric tons per annum, indicating its widespread use in various consumer products .

Pharmaceutical Applications

Recent studies have highlighted the potential of this compound in medicinal chemistry.

- Antimicrobial Properties : this compound has shown efficacy against Helicobacter pylori, a bacterium associated with gastric ulcers. Molecular docking studies revealed significant binding interactions with virulence proteins such as virB4 and virB9, suggesting its potential as a therapeutic agent .

- Pharmacokinetic Studies : Investigations using SwissADME and ADMETLab 2.0 indicated that this compound demonstrates favorable pharmacokinetic properties, enhancing its viability as a drug candidate .

Biochemical Engineering

This compound can be synthesized through engineered microorganisms, showcasing its potential in biotechnological applications.

- Biosynthesis : Research has demonstrated that engineered Escherichia coli strains can produce this compound from glucose by overexpressing specific enzymes involved in the shikimate pathway. This method achieved yields of up to 627 mg/L within 28 hours .

- Enzymatic Synthesis : The use of immobilized lipases for the transesterification process has been explored, providing an environmentally friendly alternative to traditional chemical synthesis methods .

Antioxidant and Anti-inflammatory Properties

This compound exhibits antioxidant properties that can be beneficial in health-related applications.

- Study Findings : Extracts containing this compound have displayed anti-inflammatory effects in various models, suggesting its potential role in developing natural health products .

- Mechanisms : The compound has been shown to inhibit key inflammatory markers, making it a candidate for further research in anti-inflammatory therapies .

Data Tables

Case Studies

- Pharmaceutical Efficacy Against H. pylori :

- Biosynthesis via Metabolic Engineering :

- Antioxidant Activity :

Wirkmechanismus

The mechanism of action of Cinnamyl acetate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Cinnamyl Alcohol: Similar in structure but lacks the acetate group.

Cinnamaldehyde: Contains an aldehyde group instead of the acetate group.

Cinnamic Acid: Contains a carboxylic acid group instead of the acetate group.

Uniqueness: Cinnamyl acetate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in the fragrance and flavor industry for its sweet and floral aroma .

Eigenschaften

Molekularformel |

C11H12O2 |

|---|---|

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

3-phenylprop-2-enyl acetate |

InChI |

InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3 |

InChI-Schlüssel |

WJSDHUCWMSHDCR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OCC=CC1=CC=CC=C1 |

Siedepunkt |

265.0 °C |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.